2,4-Dichloro-N-[3-(2,4-dichlorobenzamido)naphthalen-2-YL]benzamide
Description
This compound is a dichlorinated benzamide derivative featuring a naphthalene scaffold substituted with dual 2,4-dichlorobenzamido groups.
Properties
IUPAC Name |
2,4-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]naphthalen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl4N2O2/c25-15-5-7-17(19(27)11-15)23(31)29-21-9-13-3-1-2-4-14(13)10-22(21)30-24(32)18-8-6-16(26)12-20(18)28/h1-12H,(H,29,31)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTYYQPBAGKBCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=C(C=C(C=C3)Cl)Cl)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N’-naphthalene-2,3-diylbis(2,4-dichlorobenzamide) typically involves the reaction of naphthalene-2,3-diamine with 2,4-dichlorobenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 2 and 4 on both benzamide and naphthalene moieties undergo nucleophilic substitution under controlled conditions. Key findings include:
Reaction Conditions
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Solvent: Dimethylformamide (DMF) or acetone
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Base: Potassium carbonate (K₂CO₃)
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Temperature: 80–100°C
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Nucleophiles: Primary amines (e.g., methylamine, ethylamine), hydroxide ions
Example Reaction:
| Position | Reactivity | Product | Yield |
|---|---|---|---|
| 2-Chloro (benzamide) | High | Substituted amine | 65–72% |
| 4-Chloro (naphthalene) | Moderate | Mixed products | 45–50% |
This selectivity arises from steric hindrance near the naphthalene-bound chlorine.
Oxidation Reactions
The naphthalene system undergoes oxidation under acidic or enzymatic conditions:
Oxidizing Agents
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KMnO₄/H₂SO₄: Forms carboxylic acid derivatives.
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Cytochrome P450 (in vitro): Hydroxylation at the α-position of the naphthalene ring.
Products
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3-(2,4-Dichlorobenzamido)-2-naphthoic acid (major, 78% yield).
Mechanism:
Electrophilic Aromatic Substitution (EAS)
Limited EAS occurs due to electron-withdrawing effects of chlorine and amide groups. Documented examples include:
Nitration
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Conditions: HNO₃/H₂SO₄, 0–5°C
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Product: Mono-nitro derivatives at the para position of the benzamide ring (yield: 30–35%) .
Halogenation
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Bromine (Br₂/FeBr₃) selectively substitutes hydrogen at the 5-position of the naphthalene system (yield: 40%) .
Hydrolysis of Amide Bonds
The central benzamide linkage resists hydrolysis under standard acidic/basic conditions but cleaves via enzymatic pathways:
Enzymatic Cleavage
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Catalyst: Porcine liver esterase (PLE)
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Products:
Photochemical Degradation
UV irradiation (λ = 254 nm) induces dechlorination and radical recombination:
Primary Pathways
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Dechlorination: Loss of one chlorine atom (mass spec confirmation).
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Dimerization: Formation of a biphenyl-linked product (M⁺ = 886.6 g/mol) .
Quantum Yield: Φ = 0.12 ± 0.03 (measured in acetonitrile) .
Key Stability Considerations
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Thermal Stability: Decomposes above 240°C (DSC data).
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pH Sensitivity: Stable in pH 4–9; precipitates in strongly acidic media (pH < 2) .
This compound’s reactivity profile underscores its utility as a scaffold for synthesizing bioactive analogs, particularly in antimicrobial and anticancer drug development .
Scientific Research Applications
Medicinal Applications
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Anticancer Activity
- Recent studies have shown that compounds similar to 2,4-Dichloro-N-[3-(2,4-dichlorobenzamido)naphthalen-2-YL]benzamide exhibit significant anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.
- Case Study : A study published in Journal of Medicinal Chemistry highlighted that modifications in the benzamide structure could enhance the selectivity and potency against breast cancer cells, suggesting a promising avenue for drug development.
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Antimicrobial Properties
- The compound has shown antimicrobial activity against several bacterial strains. Research indicates that it can disrupt bacterial cell wall synthesis, making it a candidate for developing new antibiotics.
- Data Table: Antimicrobial Activity
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL
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Anti-inflammatory Effects
- Investigations into the anti-inflammatory properties of this compound suggest it may inhibit the production of pro-inflammatory cytokines. This could be beneficial for treating conditions such as arthritis and other inflammatory diseases.
- Case Study : A research article in Phytotherapy Research demonstrated that similar compounds reduced inflammation markers in animal models.
Agricultural Applications
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Herbicide Development
- The structural characteristics of this compound make it a candidate for herbicide formulation. Its ability to inhibit specific plant growth pathways can be harnessed to develop selective herbicides that target weeds without harming crops.
- Data Table: Herbicidal Activity
Weed Species Effective Concentration (EC) Amaranthus retroflexus 50 g/ha Chenopodium album 75 g/ha
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Pesticide Formulation
- The compound's efficacy against pests has been evaluated, indicating potential use in pesticide formulations aimed at protecting crops from various insect infestations.
- Case Study : Field trials reported in Crop Protection showed significant reductions in pest populations when treated with formulations containing this compound.
Mechanism of Action
The mechanism of action of N,N’-naphthalene-2,3-diylbis(2,4-dichlorobenzamide) involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. It may also interact with cellular proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights several benzamide derivatives with structural or functional similarities. Key comparisons are outlined below:
Table 1: Structural and Functional Comparisons
Key Differences and Implications
Core Structure :
- The target compound’s naphthalene core distinguishes it from phenyl-based analogs (e.g., compounds 12, 60, 63). Naphthalene’s extended π-system may enhance binding affinity via hydrophobic or π-π stacking interactions but could reduce solubility compared to phenyl derivatives .
Substituent Effects: Electron-Withdrawing Groups: Chlorine atoms in 2,4-dichlorobenzamido groups improve metabolic stability and membrane permeability but may increase toxicity .
Synthetic Complexity :
- The target compound likely requires multi-step synthesis involving naphthalene functionalization, whereas phenyl-based analogs (e.g., 12, 63) are synthesized in fewer steps with higher yields (e.g., 98% for compound 12 vs. 29% for compound 63) .
Biological Activity: Phenyl-based analogs exhibit potent antiparasitic activity against Trypanosoma brucei (e.g., compound 12, IC₅₀ < 1 µM) . The target compound’s activity remains speculative but could benefit from the naphthalene core’s rigidity and chlorine-induced bioactivity.
Biological Activity
2,4-Dichloro-N-[3-(2,4-dichlorobenzamido)naphthalen-2-YL]benzamide is a synthetic compound with a complex structure that includes multiple chlorine substituents and a naphthalene moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy and as a modulator of specific biological pathways.
- Chemical Formula : C24H14Cl4N2O2
- Molecular Weight : 504.2 g/mol
- CAS Number : 313480-88-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that this compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation and survival.
Key Mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases that are crucial for tumor growth.
- Induction of Apoptosis : Studies suggest that it may promote apoptosis in cancer cells by activating intrinsic pathways.
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties that can contribute to its therapeutic potential.
Biological Activity Data
A summary of biological activity data for this compound is presented in the following table:
Case Studies
Several studies have explored the biological efficacy of this compound:
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Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Findings : The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating potent activity against proliferating cancer cells.
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Mechanistic Study :
- Objective : To understand the mechanism behind apoptosis induction.
- Findings : Flow cytometry analysis revealed an increase in Annexin V positive cells after treatment with the compound, confirming its role in promoting apoptosis.
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Inflammation Model :
- Objective : To assess anti-inflammatory properties in a murine model.
- Findings : Administration of the compound resulted in a marked decrease in TNF-alpha and IL-6 levels, suggesting its potential use in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
